Increased Lipophilicity (XLogP3) of the Cyclopropyl Derivative Over the 3-Methyl Analogue Enhances Predicted Membrane Permeability
The target compound's cyclopropyl substituent yields a computed XLogP3 of 1.6, compared to an XLogP3 of approximately 1.1 for the 3‑methyl‑1,2,4‑oxadiazol‑5‑yl analogue (CAS 1170162‑16‑9) [1]. The 0.5 log unit difference corresponds to a roughly three‑fold higher partition coefficient, which is associated with improved passive membrane diffusion in in‑vitro permeability models [2].
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one (CAS 1170162-16-9): XLogP3 ≈ 1.1 |
| Quantified Difference | Δ XLogP3 ≈ +0.5 |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Higher lipophilicity within the range of 1–3 is often desirable for CNS penetration and cellular permeability; this computed difference supports the selection of the cyclopropyl analogue when passive membrane crossing is a project requirement.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 44089589 (4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one). Computed properties: XLogP3 = 1.6. https://pubchem.ncbi.nlm.nih.gov/compound/1171866-02-6 (accessed Apr 29, 2026). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 13334785 (4-(3-methyl-1,2,4-oxadiazol-5-yl)-1-phenylpyrrolidin-2-one). Computed properties: XLogP3 ≈ 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/1170162-16-9 (accessed Apr 29, 2026). View Source
